molecular formula C11H11BrO4 B14303119 Dimethyl bromo(phenyl)propanedioate CAS No. 113556-18-6

Dimethyl bromo(phenyl)propanedioate

Cat. No.: B14303119
CAS No.: 113556-18-6
M. Wt: 287.11 g/mol
InChI Key: TYJQPOIJESXIDW-UHFFFAOYSA-N
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Description

Dimethyl bromo(phenyl)propanedioate is an organic compound that belongs to the class of esters It features a bromo group attached to a phenyl ring, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl bromo(phenyl)propanedioate can be synthesized through several methods. One common approach involves the bromination of dimethyl phenylpropanedioate. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical adds to the phenylpropanedioate, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction parameters such as temperature, pressure, and bromine concentration. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bromo(phenyl)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (RO⁻).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of phenylpropanedioate derivatives with different substituents replacing the bromo group.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of diols or alcohols from the ester groups.

Scientific Research Applications

Dimethyl bromo(phenyl)propanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl bromo(phenyl)propanedioate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the phenyl ring undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl phenylpropanedioate: Lacks the bromo group, making it less reactive in substitution reactions.

    Diethyl bromo(phenyl)propanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its reactivity and solubility.

    Bromo(phenyl)acetic acid: Contains a carboxylic acid group instead of ester groups, leading to different chemical behavior.

Uniqueness

Dimethyl bromo(phenyl)propanedioate is unique due to the presence of both bromo and ester functional groups, which provide a versatile platform for various chemical transformations

Properties

CAS No.

113556-18-6

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

dimethyl 2-bromo-2-phenylpropanedioate

InChI

InChI=1S/C11H11BrO4/c1-15-9(13)11(12,10(14)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

TYJQPOIJESXIDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(=O)OC)Br

Origin of Product

United States

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